molecular formula C10H9FO2 B1504533 alpha-Methyl-3-fluorocinnamic acid

alpha-Methyl-3-fluorocinnamic acid

Cat. No. B1504533
M. Wt: 180.17 g/mol
InChI Key: XHQBMLNHIBPVJI-UHFFFAOYSA-N
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Patent
US03953520

Procedure details

15.6 G. of the above product from Example 4 was hydrogenated at 40 pounds per square inch in 800 ml. of methanol with 3 g. of platinum oxide catalyst. After the theoretical uptake of hydrogen, the hydrogenation was stopped. The catalyst was removed by filtration and the solvent removed in vacuo giving a theoretical yield of the desired product, α-methyl-3-fluorohydrocinnamic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[CH:8]=1)[C:3]([OH:5])=[O:4].[H][H]>[Pt]=O.CO>[CH3:1][CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[CH:8]=1)[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)=CC1=CC(=CC=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CC1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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